molecular formula C16H15FN2O4S B2928807 4-fluoro-3-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide CAS No. 922009-51-6

4-fluoro-3-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide

Cat. No.: B2928807
CAS No.: 922009-51-6
M. Wt: 350.36
InChI Key: RVXPVENPMUFOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzoxazepin scaffold. The compound comprises a benzene sulfonamide group substituted with a 4-fluoro and 3-methyl moiety, linked to a partially saturated 1,4-benzoxazepin ring system with a 5-oxo (ketone) functional group. The compound’s stereoelectronic properties, influenced by its substituents, may modulate solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

4-fluoro-3-methyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4S/c1-10-8-12(3-4-14(10)17)24(21,22)19-11-2-5-15-13(9-11)16(20)18-6-7-23-15/h2-5,8-9,19H,6-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXPVENPMUFOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazepine core, followed by the introduction of the sulfonamide group and the fluorine atom. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and verifying the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

4-fluoro-3-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Researchers investigate its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound 3-Chloro-4-fluoro Analogue (CAS 922006-87-9)
Molecular Formula C₁₆H₁₅FN₂O₄S* C₁₆H₁₄ClFN₂O₄S
Molecular Weight ~368.36 g/mol* 384.8 g/mol
Substituents (Benzene) 4-Fluoro, 3-methyl 3-Chloro, 4-fluoro
Benzoxazepin Core 1,4-Benzoxazepin, 5-oxo, 2,3,4,5-tetrahydro Benzo[f][1,4]oxazepin, 4-methyl, 5-oxo, 2,3,4,5-tetrahydro
Key Functional Groups Sulfonamide, ketone, fluorine, methyl Sulfonamide, ketone, chlorine, fluorine

*Calculated based on structural similarity to the analogue.

Physicochemical Implications

  • Molecular Weight : The analogue’s higher molecular weight (384.8 vs. ~368.36 g/mol) stems from the chlorine atom replacing the methyl group on the benzene ring. Chlorine’s higher atomic mass (35.45 vs. 15.03 for CH₃) contributes to this difference.
  • Electronic Effects : The electron-withdrawing chlorine in the analogue may reduce electron density in the benzene ring, contrasting with the electron-donating methyl group in the target compound. This difference could influence binding interactions in biological targets.

Methodological Considerations

Structural analyses of such compounds often rely on X-ray crystallography using software like SHELX for refinement and validation .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

Methodological Answer:

  • Step 1: Utilize a combination of nucleophilic substitution and cyclization reactions, as demonstrated in analogous benzoxazepin-sulfonamide syntheses (e.g., coupling sulfonyl chlorides with benzoxazepin amines under inert conditions) .
  • Step 2: Apply statistical Design of Experiments (DoE) to optimize variables (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can reduce trial-and-error iterations by identifying critical parameters .
  • Step 3: Integrate quantum chemical calculations (e.g., density functional theory, DFT) to predict transition states and reaction pathways, accelerating condition screening .

Table 1: Example DoE Parameters for Synthesis Optimization

FactorRange TestedOptimal Value Identified
Temperature60–120°C90°C
Solvent (DMF/H2O)70:30 to 90:10 (v/v)80:20
Reaction Time12–48 hours24 hours

Q. Which spectroscopic and chromatographic techniques are suitable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm regiochemistry and fluorine substitution .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula via electrospray ionization (ESI) in positive ion mode.
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase columns (e.g., Chromolith®) with UV detection at 254 nm to assess purity (>98%) .

Q. How can solubility and stability be assessed under physiological conditions?

Methodological Answer:

  • Solubility: Perform shake-flask experiments in PBS (pH 7.4) and logP determination via octanol-water partitioning.
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolytic or oxidative degradation products .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

  • Reactivity Prediction: Use DFT (e.g., Gaussian 16) to calculate Fukui indices for electrophilic/nucleophilic sites, guiding functionalization strategies .
  • Molecular Docking: Employ AutoDock Vina to simulate binding interactions with target proteins (e.g., GABA receptors or enzymes). Validate with MD simulations (AMBER) to assess binding stability .

Table 2: Computational Parameters for Docking Studies

SoftwareForce FieldGrid Box Size (Å)Validation Metric (RMSD)
AutoDock VinaAMBER1460 × 60 × 60≤2.0 Å

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Step 1: Standardize assay conditions (e.g., cell line selection, incubation time) to minimize variability.
  • Step 2: Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to cross-validate results .
  • Step 3: Apply meta-analysis frameworks to reconcile discrepancies, accounting for batch effects or solvent interference .

Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?

Methodological Answer:

  • Continuous Flow Reactors: Implement microfluidic systems to enhance heat/mass transfer, reducing side reactions (e.g., epimerization) .
  • In-line Analytics: Integrate PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate formation .

Q. What in vitro models are appropriate for evaluating its neuropharmacological potential?

Methodological Answer:

  • Primary Neuronal Cultures: Assess cytotoxicity via MTT assays and calcium imaging for functional responses.
  • Blood-Brain Barrier (BBB) Penetration: Use MDCK-MDR1 monolayers to measure permeability (Papp > 5 × 106^{-6} cm/s indicates CNS penetration) .

Key Considerations

  • Methodological Rigor: Emphasis on reproducibility via DoE, computational validation, and orthogonal assays aligns with ICReDD’s feedback-loop framework .
  • Ethical Compliance: Adhere to in vitro research protocols (e.g., non-human testing) as outlined in PubChem guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.